2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide
Description
2-(3,5-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is an acetamide derivative featuring a 3,5-dimethylphenoxy group attached to the acetamide backbone, with ethyl and phenyl substituents on the nitrogen atom. Acetamides are a versatile class of compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of this compound—specifically the electron-donating methyl groups on the phenoxy ring and the bulky N-ethyl-N-phenyl moieties—suggests distinct physicochemical and biological characteristics compared to simpler analogs.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-14(2)10-15(3)12-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBAZJKCQPLODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide typically involves the reaction of 3,5-dimethylphenol with ethyl chloroacetate in the presence of a base to form an intermediate ester. This ester is then reacted with aniline to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reactions are typically conducted under controlled temperatures and pressures to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted phenoxy derivatives .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide in combating tuberculosis. The structural framework of phenoxy-N-phenylacetamides has been linked to significant antitubercular activity against Mycobacterium tuberculosis strains. For instance, derivatives of phenoxyacetamides demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv, indicating promising leads for developing new antitubercular agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | H37Rv |
| 3e | 64 | H37Rv |
| Isoniazid | 0.0625 | H37Rv |
The compound's efficacy was further validated through various assays, demonstrating low toxicity profiles in normal cell lines while maintaining potent activity against resistant strains .
Anticancer Properties
The phenoxyacetamide scaffold has also been investigated for anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines with IC50 values above 40 µmol/L, suggesting a favorable safety profile alongside their therapeutic potential . This duality makes them attractive candidates for further development in cancer therapeutics.
Pesticide Degradation Studies
In environmental science, the degradation of pesticides such as BAS 505, which contains a similar phenoxyacetamide structure, has been studied to understand its environmental impact. Research indicates that degradation rates differ significantly between laboratory settings and field conditions. For example, BAS 505 demonstrated a half-life of approximately 90 days in controlled environments but only about 22 days in field conditions . This discrepancy underscores the importance of studying such compounds in realistic scenarios to assess their ecological safety.
Synthesis and Evaluation
A notable study synthesized various derivatives of the phenoxy-N-phenylacetamide class and evaluated their biological activities through high-throughput screening methods. The results indicated that structural modifications significantly influenced the compounds' efficacy against M. tuberculosis, highlighting the importance of chemical diversity in drug design .
Pharmacogenomics
Another area of interest is the pharmacogenomic implications of these compounds. Understanding how genetic variations affect drug metabolism can lead to more personalized medicine approaches, optimizing therapeutic outcomes while minimizing adverse effects .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Phenoxy-Substituted Acetamides
- Ethyl 2-(2,4-Dimethylphenoxy)acetate Derivatives (): These compounds share a phenoxy group with the target molecule but differ in substituent positions (2,4-dimethyl vs. 3,5-dimethyl). The synthesis of such derivatives requires harsh conditions (reflux with strong bases) due to the low acidity of the phenolic proton caused by electron-donating methyl groups. The target compound’s 3,5-dimethylphenoxy group may similarly reduce reactivity, necessitating optimized synthetic protocols .
- (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)acetamide (): This analog features a styryl group and methoxy substituents. Its synthesis employs palladium(II) acetate and triethylamine under nitrogen reflux, highlighting the role of transition-metal catalysts in forming complex acetamide derivatives.
Chlorinated Acetamides (Agrochemicals)
- Alachlor and Pretilachlor (): Chlorinated acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are widely used as herbicides. The chloro substituent enhances electrophilicity, aiding in plant enzyme inhibition.
- 2,2-Dichloro-N-(3,5-Dimethylphenyl)acetamide (): This compound’s crystal structure reveals N–H···O and C–H···O hydrogen bonding, which stabilize its solid-state packing.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Hydrogen Bonding Potential | LogP (Estimated) |
|---|---|---|---|---|
| 2-(3,5-Dimethylphenoxy)-N-ethyl-N-phenylacetamide | ~285 | 3,5-dimethylphenoxy, N-ethyl, N-phenyl | Moderate (amide N–H) | ~3.5–4.0 |
| 2-Phenylacetamide | 135.16 | Phenyl | High (amide N–H) | ~1.2 |
| Alachlor | 269.76 | Chloro, diethylphenyl, methoxymethyl | Low | ~3.8 |
| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | >350 | Benzoyl, dimethoxyphenethyl | High | ~2.5–3.0 |
Biological Activity
2-(3,5-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.38 g/mol
This compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an ethyl group, and a phenylacetamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. In these studies, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of TB .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| Compound 3m | 4 | Rifampicin-resistant TB |
Cytotoxicity Studies
Cytotoxicity assays using MTT (thiazolyl blue tetrazolium bromide) have shown that some derivatives of phenoxyacetamides do not exhibit significant cytotoxic effects against various tumor cell lines. This suggests a favorable safety profile for further development .
The biological activity of this compound may involve inhibition of key enzymes or pathways in microbial cells. For example, studies on related compounds have indicated that they may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular activity of novel phenoxyacetamides, compounds were tested against both drug-sensitive and drug-resistant strains of M. tuberculosis. The most active derivative showed an MIC of 4 µg/mL against the standard strain and moderate activity against resistant strains .
Case Study 2: Cytoprotection in Cancer Models
Another study investigated the cytoprotective effects of structurally related compounds on human colon fibroblast cells exposed to carcinogens. Results indicated that these compounds could reduce DNA damage and mitochondrial dysfunction induced by oxidative stress . While this study did not directly test this compound, it highlights the potential for similar compounds in cancer prevention.
Q & A
Q. What are the standard synthetic routes for 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide, and how are intermediates validated?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3,5-dimethylphenol with chloroacetyl chloride under basic conditions forms the phenoxyacetamide intermediate. Subsequent reaction with N-ethylaniline introduces the ethyl-phenylamine group. Validation methods include:
Q. What are the common chemical reactions this compound undergoes, and what reagents are optimal?
Key reactions include:
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent polarity, catalyst loading). For example:
- Reaction path searches minimize energy barriers for key steps like amide bond formation .
- Process simulation software (e.g., Aspen Plus) models large-scale feasibility without physical trials .
Q. How should researchers resolve contradictory spectral data during structural characterization?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Intermediate purification : Column chromatography or recrystallization removes side products early .
- Catalyst optimization : Palladium-based catalysts for coupling reactions reduce byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
Experimental Design & Data Analysis
Q. How can researchers design experiments to assess the compound’s enzyme inhibition potential?
- In vitro assays : Use fluorogenic substrates (e.g., para-nitrophenyl derivatives) to measure inhibition kinetics.
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Molecular docking : Predict binding interactions with target enzymes (e.g., proteases) via AutoDock Vina .
Q. What analytical workflows are recommended for detecting degradation products under oxidative conditions?
- HPLC-MS/MS : Quantify degradation products (e.g., quinones) with reverse-phase C18 columns and ESI ionization.
- Stability studies : Expose the compound to accelerated oxidative stress (H₂O₂, UV light) and monitor degradation kinetics .
Handling Contradictory Findings
Q. How to address discrepancies between theoretical predictions and experimental results in reaction mechanisms?
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) clarifies pathways in oxidation reactions.
- In situ spectroscopy : IR or Raman tracks intermediate species during reactions.
- Collaborative validation : Cross-check computational models with experimental data from independent labs .
Advanced Applications in Material Science
Q. Can this compound serve as a monomer for functional polymers?
Yes, its phenoxy and amide groups enable:
- Step-growth polymerization with diols or diamines.
- Thermal analysis (TGA/DSC) to assess polymer stability (~200–300°C decomposition observed in similar acetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
